N-(3,4-dichlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
This compound features a hybrid structure combining an indole core, a 5-methyl-1,3,4-oxadiazole ring, and a 3,4-dichlorophenyl acetamide moiety. The indole-oxadiazole scaffold is known for its pharmacological versatility, including anticancer, antimicrobial, and enzyme-modulating properties .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O2/c1-11-23-24-19(27-11)17-8-12-4-2-3-5-16(12)25(17)10-18(26)22-13-6-7-14(20)15(21)9-13/h2-9H,10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHJQKICKBUMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Dichlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound that incorporates both an indole and an oxadiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is C_{19}H_{17}Cl_{2}N_{3}O_{2}. The presence of the oxadiazole ring is significant as compounds containing this structure have been shown to exhibit various pharmacological activities.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Mechanism of Action : The 1,3,4-oxadiazole scaffold has been reported to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. Compounds derived from this scaffold have shown significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) cells .
- Case Studies : A study by Alam et al. demonstrated that novel compounds with the oxadiazole moiety exhibited IC50 values significantly lower than standard chemotherapy drugs like 5-Fluorouracil and Tamoxifen in MCF-7 cells. For example, compound 3a showed an IC50 value of 24.74 µM compared to Tamoxifen's 5.12 µM .
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
|---|---|---|---|---|
| 3a | MCF-7 | 24.74 | Tamoxifen | 5.12 |
| 3b | MCF-7 | 6.75 | Pemetrexed | 6.75 |
2. Antimicrobial Activity
The oxadiazole derivatives have also been explored for their antimicrobial properties:
- Antibacterial Effects : Compounds containing the oxadiazole ring have shown activity against Gram-positive and Gram-negative bacteria. For instance, Zabiulla et al. synthesized several 1,3,4-oxadiazole derivatives that exhibited minimum inhibitory concentrations (MICs) ranging from 3.9 to 31.25 µM against various bacterial strains .
3. Other Biological Activities
The biological profile of oxadiazoles extends beyond anticancer and antimicrobial activities:
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, biological activities, and synthesis details of comparable compounds:
Key Structural and Pharmacological Differences
Substituent Effects on Activity: The target compound’s 3,4-dichlorophenyl group distinguishes it from analogs like 2a (3-chlorophenyl) and 8g (4-methylphenyl). The electron-withdrawing Cl groups may enhance binding to hydrophobic pockets in target proteins, as seen in dichlorophenyl-containing HDAC modulators like PS59 .
Biological Activity Trends: Antimicrobial vs. Anticancer: Compounds with benzofuran-oxadiazole (e.g., 2a) exhibit antimicrobial activity via Laccase catalysis, whereas indole-oxadiazole derivatives (e.g., 8g) target enzymes like urease or carbonic anhydrase . The target compound’s indole-oxadiazole scaffold aligns more closely with anticancer agents in .
Synthesis Methodologies :
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Methyl substitution on oxadiazole (target compound) may reduce oxidative metabolism compared to unsubstituted analogs, as seen in related 1,3,4-oxadiazole derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(3,4-dichlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step reactions. Key steps include:
- Indole functionalization : Introduction of the oxadiazole moiety via cyclization of thiosemicarbazide intermediates under reflux with triethylamine .
- Acetamide coupling : Reaction of activated acetic acid derivatives (e.g., chloroacetyl chloride) with substituted anilines (e.g., 3,4-dichloroaniline) in dichloromethane, catalyzed by carbodiimides like EDC.HCl .
- Optimization : Yields depend on temperature control (e.g., 273 K for coupling reactions), solvent choice (dichloromethane or ethyl acetate), and purification via crystallization or chromatography .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- NMR : H NMR reveals indole proton signals (δ 7.0–8.5 ppm), oxadiazole-linked methyl groups (δ 2.5–3.0 ppm), and acetamide NH (δ ~10 ppm). C NMR confirms carbonyl (C=O, δ ~170 ppm) and oxadiazole carbons .
- IR : Strong absorption bands at ~1650 cm (amide C=O) and ~1250 cm (C-O-C in oxadiazole) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns (e.g., loss of Cl or oxadiazole groups) .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?
- Methodology :
- Stability assays : Monitor via HPLC under accelerated conditions (e.g., 40°C/75% RH). Hydrolysis of the acetamide bond in acidic/basic conditions produces 3,4-dichloroaniline and oxadiazole-indole fragments .
- Degradation pathways : Photolytic degradation under UV light may cleave the dichlorophenyl group, forming chlorinated byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies explain contradictory bioactivity data among analogs with varying substituents?
- Methodology :
- Analog comparison : Replace substituents (e.g., Cl vs. F on phenyl rings, methyl vs. ethyl on oxadiazole) and assess bioactivity (e.g., enzyme inhibition). For example, 3,4-dichloro substitution enhances lipophilicity (logP ~3.5) and target binding vs. mono-chloro analogs .
- Docking studies : Use molecular modeling to identify key interactions (e.g., H-bonding with oxadiazole N-atoms, hydrophobic contacts with dichlorophenyl groups) .
Q. What experimental strategies resolve discrepancies in reported pharmacokinetic properties (e.g., solubility, logP) of this compound?
- Methodology :
- Solubility assays : Compare shake-flask (experimental logP ~3.2) vs. computational predictions (e.g., XLogP3). Adjust pH or use co-solvents (DMSO) for in vitro studies .
- Permeability : Perform Caco-2 cell assays to validate intestinal absorption, addressing variability in literature values .
Q. What mechanistic insights explain the compound’s dual activity against unrelated biological targets (e.g., enzymes vs. receptors)?
- Methodology :
- Target profiling : Screen against panels (e.g., kinases, GPCRs) to identify off-target interactions. Oxadiazole moieties often inhibit lipoxygenases, while indole-acetamide structures modulate serotonin receptors .
- Pathway analysis : Use transcriptomics/proteomics to map downstream effects (e.g., apoptosis induction via Bcl-2/Mcl-1 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
